Ethyl 5-amino-1-benzyl-2-methyl-1H-pyrrole-3-carboxylate
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Overview
Description
Ethyl 5-amino-1-benzyl-2-methyl-1H-pyrrole-3-carboxylate is a heterocyclic compound that features a pyrrole ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-amino-1-benzyl-2-methyl-1H-pyrrole-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of ethyl acetoacetate with benzylamine and methylamine in the presence of a catalyst. The reaction is carried out under reflux conditions, followed by cyclization to form the pyrrole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the final product meets quality standards .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-1-benzyl-2-methyl-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate ester can be reduced to the corresponding alcohol.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and bases like sodium hydroxide (NaOH).
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various alkyl or aryl substituted pyrrole derivatives.
Scientific Research Applications
Ethyl 5-amino-1-benzyl-2-methyl-1H-pyrrole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 5-amino-1-benzyl-2-methyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl 1H-indole-3-carboxylate: Another heterocyclic compound with a similar structure but different functional groups.
Methyl 5-amino-1-benzyl-2-methyl-1H-pyrrole-3-carboxylate: A closely related compound with a methyl ester instead of an ethyl ester.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of functional groups makes it a versatile intermediate in organic synthesis and a promising candidate for drug development .
Properties
Molecular Formula |
C15H18N2O2 |
---|---|
Molecular Weight |
258.32 g/mol |
IUPAC Name |
ethyl 5-amino-1-benzyl-2-methylpyrrole-3-carboxylate |
InChI |
InChI=1S/C15H18N2O2/c1-3-19-15(18)13-9-14(16)17(11(13)2)10-12-7-5-4-6-8-12/h4-9H,3,10,16H2,1-2H3 |
InChI Key |
PLIQSWWNUHQKQV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=C1)N)CC2=CC=CC=C2)C |
Origin of Product |
United States |
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